2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boron atom bonded to a dioxaborolane ring and a chloropropoxyphenyl group. Its molecular formula is C14H20BClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-propoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its boron content.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-propoxyphenylboronic acid
- 2,2,6,6-Tetramethyl-1,3,2-dioxaborinane
Uniqueness
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a chloropropoxyphenyl group. This unique structure imparts distinct chemical reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRQTTUPFEKMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675262 |
Source
|
Record name | 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-41-3 |
Source
|
Record name | 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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